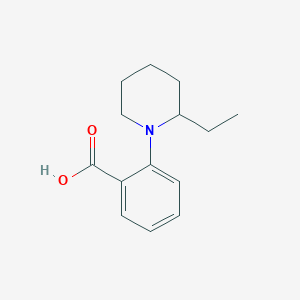

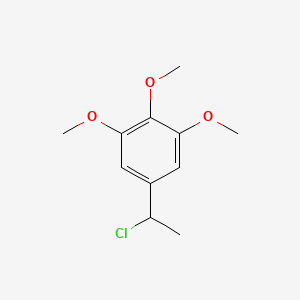

2-(2-Ethylpiperidin-1-yl)benzoic acid

Overview

Description

Synthesis Analysis

A relevant paper describes the synthesis of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Although this is not the exact compound, it provides insight into potential synthetic routes for similar structures.Molecular Structure Analysis

The molecular structure of 2-(2-Ethylpiperidin-1-yl)benzoic acid can be inferred from its molecular formula, C14H19NO2. Detailed structural analysis would typically involve techniques such as infrared spectroscopy, NMR, and mass spectrometry .Scientific Research Applications

Gut Function Regulation

Benzoic acid, related structurally to 2-(2-Ethylpiperidin-1-yl)benzoic acid, is identified for its antibacterial and antifungal preservative qualities, widely utilized in foods and feeds. Research has illuminated its potential to enhance growth and health by promoting gut functions. This includes digestion, absorption, and barrier functions. Studies involving piglets and porcine intestinal epithelial cells as models have indicated that appropriate levels of benzoic acid could improve gut functions by modulating enzyme activity, redox status, immunity, and microbiota composition. However, excessive administration could harm gut health through redox status alterations. The intricate mechanisms by which benzoic acid may regulate specific intestinal physiological functions require further exploration (Mao, Yang, Chen, Yu, & He, 2019).

Pharmacokinetic Analysis

A systematic review on benzoic acid's pharmacokinetics across various animal models, including rats, guinea pigs, and humans, designed species-specific physiologically-based pharmacokinetic (PBPK) models. These models assessed metabolic and dosimetric variations, predicting rate constants for hepatic metabolism to hippuric acid. The validation of these models through observed datasets underscored the predictive robustness of this computational approach. Insights from these studies offer implications for understanding dietary exposures to benzoates and reducing the pharmacokinetic component of interspecies uncertainty factors associated with acceptable daily intake levels (Hoffman & Hanneman, 2017).

properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-11-7-5-6-10-15(11)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYKYCGECVLFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)

![2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461461.png)

amine](/img/structure/B1461470.png)

![[Methyl(propyl)sulfamoyl]amine](/img/structure/B1461471.png)

amine](/img/structure/B1461476.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)

![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)